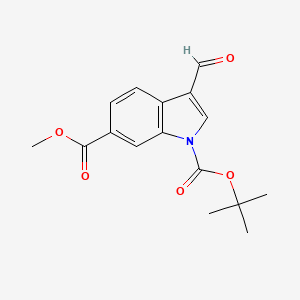

1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 6-O-methyl 3-formylindole-1,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-8-11(9-18)12-6-5-10(7-13(12)17)14(19)21-4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBQQPNSHLBCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427820 | |

| Record name | 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850374-95-7 | |

| Record name | 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate

Abstract: This technical guide provides a comprehensive analysis of the predicted physicochemical properties, synthesis, and characterization of 1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate, a complex indole derivative with potential applications in medicinal chemistry and drug discovery. Given the novelty of this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a predictive overview and detailed experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's chemical nature.

Introduction and Molecular Overview

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The title compound, this compound, is a multi-functionalized indole derivative. Its structure incorporates several key features that are significant for its chemical behavior and potential biological activity:

-

Indole Core: A bicyclic aromatic heterocycle that is a common pharmacophore.

-

N-Boc Protection: The tert-butyloxycarbonyl (Boc) group at the N1 position protects the indole nitrogen, enhancing its stability and modifying its electronic properties.

-

C3-Formyl Group: An aldehyde at the C3 position, which is a versatile chemical handle for further synthetic modifications and can participate in various chemical reactions.[2]

-

C6-Methyl Ester: A methyl carboxylate group at the C6 position, which can influence the molecule's polarity, solubility, and potential interactions with biological targets.

The strategic placement of these functional groups suggests that this molecule is likely an intermediate in the synthesis of more complex bioactive compounds. Understanding its fundamental physicochemical properties is therefore crucial for its effective use in research and development.

Molecular Structure:

Caption: Structure of this compound.

Predicted Physicochemical Properties

Due to the lack of empirical data for the title compound, the following properties are predicted based on data from structurally related compounds and computational models.

| Property | Predicted Value | Basis for Prediction and Commentary |

| Molecular Formula | C₁₈H₁₉NO₅ | Derived from the chemical structure. |

| Molecular Weight | 329.35 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar N-Boc protected indole derivatives are typically solids at room temperature.[3] |

| Melting Point | 130-150 °C | Methyl indole-6-carboxylate has a melting point of 76-80 °C[4], while the addition of the bulky N-Boc and C3-formyl groups is expected to increase the melting point due to increased molecular weight and potential for different crystal packing. |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, acetone. Sparingly soluble in methanol. Insoluble in water and hexane. | The large nonpolar surface area from the Boc group and the aromatic rings suggests solubility in common organic solvents. The ester and aldehyde groups provide some polarity. |

| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | The logP of methyl indole-6-carboxylate is approximately 2.5.[5] The addition of the lipophilic N-Boc group (logP of 1-Boc-indole is ~3.6) will significantly increase the lipophilicity. The formyl group will have a smaller, slightly polarity-increasing effect. |

Synthesis and Purification

A plausible synthetic route to the target compound starts from commercially available methyl indole-6-carboxylate. The synthesis involves two key steps: N-protection followed by C3-formylation.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Tert-butyl 6-methyl 1H-indole-1,6-dicarboxylate

-

To a solution of methyl indole-6-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature, add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

-

Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF, 3 mL/mmol) at 0 °C. Stir for 30 minutes.[6]

-

Add the crude 1-Tert-butyl 6-methyl 1H-indole-1,6-dicarboxylate from Step 1 dissolved in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the mixture into a beaker of ice-water and basify with a saturated solution of NaHCO₃ or NaOH until pH ~8.

-

A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the final product's structure is achieved through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

| Technique | Predicted Observations | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.0 (s, 1H), 8.2-8.4 (m, 2H), 7.6-7.8 (m, 2H), 3.9 (s, 3H), 1.7 (s, 9H) ppm. | - Aldehyde proton (CHO) at ~10.0 ppm.[7] - Aromatic protons on the indole ring between 7.6 and 8.4 ppm.[8] - Methyl ester protons (COOCH₃) around 3.9 ppm. - Tert-butyl protons (C(CH₃)₃) as a singlet at ~1.7 ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~185 (C=O, aldehyde), ~167 (C=O, methyl ester), ~150 (C=O, Boc), 135-140 (quaternary indole carbons), 115-130 (aromatic CH carbons), ~85 (quaternary Boc carbon), ~52 (methyl ester carbon), ~28 (tert-butyl methyl carbons) ppm. | - Characteristic downfield shifts for the three carbonyl carbons.[9] - Signals for the aromatic carbons of the indole core. - Aliphatic carbons of the Boc and methyl ester groups in their expected regions.[10] |

| FT-IR (KBr pellet) | ν ~2980 (C-H, aliphatic), ~1730 (C=O, methyl ester), ~1715 (C=O, Boc), ~1680 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 (C-O, ester) cm⁻¹. | - Multiple strong carbonyl stretching bands are expected for the three different C=O groups.[11][12][13] The aldehyde C=O is typically at a lower wavenumber than the esters. - Aromatic and aliphatic C-H and C=C stretches will be present. |

| Mass Spectrometry (ESI+) | m/z 330.13 [M+H]⁺, 352.11 [M+Na]⁺, 274.11 [M-C₄H₈+H]⁺, 230.08 [M-Boc+H]⁺. | - The molecular ion peak corresponding to the protonated or sodiated molecule. - Characteristic fragmentation includes the loss of isobutylene from the Boc group and the complete loss of the Boc group.[14] |

Workflow for Structural Confirmation

Caption: Analytical workflow for structural elucidation.

Reactivity and Potential Applications

The presence of the C3-formyl group makes this compound a versatile intermediate for further chemical transformations. The aldehyde can undergo a wide range of reactions, including:

-

Oxidation: to the corresponding carboxylic acid.[15]

-

Reduction: to the alcohol.

-

Reductive Amination: to introduce various amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons reactions: to form alkenes.

-

Condensation reactions: with nucleophiles like amines, hydrazines, and active methylene compounds.[2][16]

The Boc protecting group is stable under many reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid in DCM) to liberate the indole NH, allowing for further modification at that position.

Given the prevalence of indole-6-carboxylic acid derivatives in the development of antiproliferative agents, this compound could serve as a key building block for synthesizing novel drug candidates. The C3 position can be elaborated to introduce pharmacophoric elements, while the C6 ester could be hydrolyzed to the carboxylic acid or converted to an amide to modulate pharmacokinetic properties.

Experimental Protocols for Physicochemical Property Determination

Protocol: Melting Point Determination

-

Place a small amount of the purified, dry solid into a capillary tube, sealed at one end.

-

Tap the tube to pack the sample to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Protocol: Solubility Determination (Qualitative)

-

To a series of small vials, add approximately 1-2 mg of the compound.

-

To each vial, add 0.5 mL of a different solvent (e.g., water, hexane, methanol, ethyl acetate, DCM).

-

Vortex each vial for 30 seconds.

-

Visually inspect for complete dissolution. If not dissolved, gently warm the vial and observe any changes.

-

Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Protocol: LogP Determination (Shake-Flask Method)

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., ethyl acetate).

-

Prepare a series of flasks containing a 1:1 mixture of n-octanol and water (pre-saturated with each other).

-

Spike each flask with a known amount of the stock solution.

-

Shake the flasks vigorously for at least 1 hour to allow for partitioning equilibrium to be reached.

-

Centrifuge the flasks to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[17]

References

-

El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]

- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole. PubChem. [Link]

-

PubChem. (n.d.). Methyl indole-6-carboxylate. PubChem. [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia. [Link]

-

ResearchGate. (n.d.). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

-

University of Rochester. (n.d.). NMR Chemical Shifts of Trace Impurities. University of Rochester. [Link]

-

ChemBK. (n.d.). Indole, N-BOC protected. ChemBK. [Link]

-

MDPI. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. MDPI. [Link]

-

Chemistry LibreTexts. (n.d.). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity. Agilent. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. ResearchGate. [Link]

-

University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]

-

Organic Syntheses. (n.d.). indole-3-aldehyde. Organic Syntheses. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. [Link]

-

National Institutes of Health. (n.d.). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. ACS Publications. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Chemaxon Docs. [Link]

-

PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. PubChem. [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial. University of Wisconsin-Madison. [Link]

-

AIP Publishing. (n.d.). Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation. AIP Publishing. [Link]

-

PubChem. (n.d.). Boc-indole. PubChem. [Link]

-

NIST. (n.d.). Indole. NIST WebBook. [Link]

Sources

- 1. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 75400-67-8 CAS MSDS (1-BOC-INDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Methyl indole-6-carboxylate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tetratek.com.tr [tetratek.com.tr]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. researchgate.net [researchgate.net]

- 15. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. agilent.com [agilent.com]

- 18. acdlabs.com [acdlabs.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Guide to the Reactivity of the Formyl Group in Substituted Indoles: Mechanisms, Methodologies, and Applications

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Among the most versatile derivatives is indole-3-carboxaldehyde, a compound where the electron-rich indole nucleus is appended with an electron-withdrawing formyl group.[2][3] This juxtaposition of electronic properties makes the formyl group a powerful synthetic handle, enabling a vast array of chemical transformations.[2][3][4][5] This guide provides an in-depth exploration of the formyl group's reactivity on the indole ring, focusing on the influence of substituents, key reaction mechanisms, detailed experimental protocols, and its pivotal role in the synthesis of complex, biologically active compounds.[6]

Chapter 1: The Electronic Landscape of Formyl Indoles

The reactivity of indole-3-carboxaldehyde is governed by the electronic interplay between the pyrrole and benzene rings and the carbonyl group. The indole ring system is electron-rich, with the nitrogen lone pair participating in the aromatic π-system. This results in a high electron density, particularly at the C3 position, making it highly susceptible to electrophilic attack. The classic Vilsmeier-Haack reaction, which uses a pre-formed Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃, is the most common method for introducing the formyl group at this position.[7][8][9]

Conversely, the formyl group is strongly electron-withdrawing. This property deactivates the indole ring towards further electrophilic substitution but, more importantly, it renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The electron-donating character of the indole ring can decrease the electrophilicity of the carbonyl carbon to some extent through resonance.[10]

Diagram: Electronic Influence in Indole-3-Carboxaldehyde

Caption: Bidirectional electronic effects in indole-3-carboxaldehyde.

Chapter 2: The Influence of Ring Substituents

Substituents on the indole's benzene ring (positions 4, 5, 6, and 7) or on the pyrrole nitrogen (position 1) profoundly modulate the reactivity of the C3-formyl group. Understanding these effects is critical for predicting reaction outcomes and designing synthetic strategies.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density of the indole ring. This enhanced electron donation to the formyl group via resonance slightly reduces the electrophilicity of the carbonyl carbon.[10] While this might slow down reactions with weak nucleophiles, the overall activation of the ring system can be beneficial in other contexts.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or halogens (e.g., -Br, -Cl) decrease the electron density of the indole nucleus.[11] This inductively pulls electron density away from the formyl group, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. For instance, the formylation of halogenated indoles is a common synthetic step.[12]

-

N1-Substituents: The reactivity is also sensitive to substitution on the indole nitrogen. N-alkylation or N-acylation can alter the steric environment and the electron-donating ability of the nitrogen, thereby influencing the reactivity of the formyl group.[10][13]

Data Table: Substituent Effect on Reaction Yield

The following table summarizes the impact of different substituents at the 5-position of the indole ring on the yield of a representative C-C bond-forming reaction, the Knoevenagel condensation with malononitrile.

| 5-Substituent | Electronic Nature | Representative Yield (%) | Rationale |

| -H | Neutral | 85 | Baseline reactivity. |

| -OCH₃ | Strong EDG | 78 | Reduced carbonyl electrophilicity due to electron donation from the ring. |

| -Br | Weak EWG | 92 | Increased carbonyl electrophilicity due to inductive withdrawal.[11] |

| -NO₂ | Strong EWG | 95 | Significantly enhanced carbonyl electrophilicity, facilitating nucleophilic attack. |

Yields are illustrative and based on general chemical principles.

Chapter 3: Key Transformations of the Indole Formyl Group

The formyl group is a gateway to a multitude of chemical structures, primarily through reactions at the electrophilic carbonyl carbon.[2][14]

Carbon-Carbon Bond Formation

Wittig Reaction: This reaction is a powerful tool for converting the aldehyde into an alkene. The indole-3-carboxaldehyde reacts with a phosphorus ylide to form a C=C double bond, providing access to vinyl-indoles, which are valuable precursors for more complex molecules.[15][16][17]

Knoevenagel and Henry Condensations: These are condensation reactions with active methylene compounds (Knoevenagel) or nitroalkanes (Henry). They are fundamental for extending the carbon chain at the C3-position and introducing new functional groups.[3][18] The resulting products are often highly functionalized and can be used in subsequent cyclization or elaboration steps.

Carbon-Nitrogen Bond Formation

Reductive Amination: This is arguably one of the most important reactions of indole-3-carboxaldehyde in drug discovery. It involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a new amine. This reaction is highly robust and allows for the introduction of a vast diversity of amine-containing side chains.

Diagram: Reductive Amination Workflow

Caption: General experimental workflow for reductive amination.

Reduction and Oxidation

Reduction to Alcohol: The formyl group can be easily reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride (NaBH₄). The resulting indole-3-methanol is a useful intermediate for further functionalization, such as etherification or conversion to a leaving group.

Oxidation to Carboxylic Acid: Oxidation of the aldehyde to the corresponding indole-3-carboxylic acid can be achieved using various reagents, such as potassium permanganate (KMnO₄) or Pinnick oxidation conditions (NaClO₂). These carboxylic acids are versatile building blocks for amide coupling reactions.

Chapter 4: Detailed Experimental Protocols

Scientific integrity requires reproducible and well-documented methodologies. The following protocol for reductive amination is provided as a self-validating system.

Protocol: Reductive Amination of 5-Bromo-1H-indole-3-carboxaldehyde with Piperidine

Materials:

-

5-Bromo-1H-indole-3-carboxaldehyde (1.0 eq)

-

Piperidine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) (Anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-bromo-1H-indole-3-carboxaldehyde (1.0 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M.

-

Amine Addition: Add piperidine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes. The initial formation of the iminium ion intermediate is critical for the subsequent reduction.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the aldehyde, minimizing side reactions.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the desired 3-((piperidin-1-yl)methyl)-5-bromo-1H-indole.

Chapter 5: Applications in Drug Discovery

The transformations of the indole formyl group are not merely academic exercises; they are instrumental in the synthesis of high-value compounds in medicinal chemistry.[1][3][4] Indole-3-carboxaldehyde and its derivatives are key precursors for a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[2][5][6] The ability to rapidly diversify the C3-substituent through the reactions described above allows for the efficient exploration of structure-activity relationships (SAR) in drug development programs. For example, bis(indole) alkaloids and various phytoalexins have been synthesized using indole-3-carboxaldehyde as a key starting material.

Conclusion

The formyl group, particularly at the C3 position of the indole ring, is a remarkably versatile functional group. Its reactivity is a finely tuned balance of the electron-donating indole nucleus and its own inherent electrophilicity. This balance can be further modulated by substituents on the indole ring, providing chemists with precise control over reaction outcomes. From C-C and C-N bond formation to simple redox transformations, the chemistry of formyl indoles provides a robust platform for the synthesis of complex molecular architectures, cementing its status as an indispensable tool for researchers in organic synthesis and drug discovery.

References

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. [Link]

-

Yang, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

-

Synthetic and Spectroscopic Exploration of Haloindole...[Link]

-

Reddy, G. S., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]

-

Marton, A., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3347. [Link]

-

Kumar, V., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 936-946. [Link]

-

Abdel-Wahab, B. F., et al. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 4, 237-248. [Link]

-

3-Methyl-1-phenyl-2-phospholene 1-oxide. (n.d.). Organic Syntheses. [Link]

-

Sani, U., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Medicinal Chemistry. [Link]

-

Noolvi, M. N., et al. (2024). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Pharmaceuticals, 17(10), 1299. [Link]

-

FORMYLATION AND CYANOETHYLATION OF SUBSTITUTED INDOLES. (1956). The Journal of Organic Chemistry. [Link]

-

Electrochemical Behavior of Indole-3-Carboxaldehyde Izonicotinoyl Hydrazones: Discussion on Possible Biological Behavior. (2018). ResearchGate. [Link]

-

Fogle, E. J., &sorted, C. A. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 89(1), 31–41. [Link]

-

Outlaw, V. K., & Townsend, C. A. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(23), 6088-6091. [Link]

-

Outlaw, V. K., & Townsend, C. A. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. [Link]

-

Sharma, A., et al. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

-

Al-Mulla, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4683. [Link]

-

Zhu, Y.-R., et al. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett. [Link]

-

Optical properties of 3-substituted indoles. (2020). RSC Publishing. [Link]

-

Fogle, E. J., &sorted, C. A. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. [Link]

-

Outlaw, V. K., & Townsend, C. A. (2015). A Practical Route to Substituted 7‑Aminoindoles from Pyrrole-3-carboxaldehydes. ACS Figshare. [Link]

-

Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives. (n.d.). ResearchGate. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Sani, U., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. [Link]

-

Vilsmeier–Haack reaction of indole. (2021, June 10). YouTube. [Link]

-

ChemInform Abstract: A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. (2015). ResearchGate. [Link]

-

Vilsmeier–Haack reaction. (n.d.). Grokipedia. [Link]

-

Heron, B. M. (1995). HETEROCYCLES FROM INTRAMOLECULAR WIT'I'IG, HORNER AND WADSWORTH-EMMONS REACTIONS. HETEROCYCLES, 41(10), 2357-2386. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. grokipedia.com [grokipedia.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 12. syncsci.com [syncsci.com]

- 13. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]

- 14. sioc.ac.cn [sioc.ac.cn]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Strategic Role of the Boc Protecting Group in Indole Chemistry

Preamble: Navigating the Complex Reactivity of the Indole Nucleus

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of neurotransmitters, alkaloids, and a significant percentage of modern pharmaceuticals. However, its rich and often paradoxical reactivity presents a formidable challenge to the synthetic chemist. The indole nitrogen's lone pair participates in the aromatic system, rendering the heterocycle electron-rich and prone to electrophilic attack, primarily at the C3 position. Simultaneously, the N-H proton is weakly acidic, susceptible to deprotonation by strong bases. This dual character necessitates a nuanced strategic approach to achieve regioselective functionalization, particularly at the less reactive C2, C4, C5, C6, and C7 positions. It is in this context that the tert-butoxycarbonyl (Boc) protecting group transcends its simple role as a steric shield, emerging as a powerful modulator of reactivity and a versatile directing group. This guide elucidates the multifaceted role of the Boc group in indole chemistry, moving beyond mere protocols to explain the underlying principles that govern its application.

The Strategic Imperative for N-Protection: Why Boc?

The decision to protect the indole nitrogen is the first critical step in many synthetic sequences. The unprotected N-H can interfere with a wide range of reagents, including organometallics, hydrides, and acylating agents, leading to undesired side reactions and diminished yields. While numerous N-protecting groups exist, the Boc group is frequently the chemist's primary choice for several compelling reasons:

-

Robustness and Orthogonality: The N-Boc group forms a stable carbamate that is resistant to a broad spectrum of non-acidic reagents, including nucleophiles, bases, and conditions for catalytic hydrogenation.[1][2] This stability allows for extensive chemical modifications elsewhere in the molecule. Its acid-lability provides perfect orthogonality with base-labile groups (e.g., Fmoc) and groups removed by hydrogenolysis (e.g., Cbz), a crucial feature in complex, multi-step syntheses.[2][3]

-

Modification of Electronic Properties: Upon installation, the Boc group's carbonyl moiety acts as an electron-withdrawing group, attenuating the nucleophilicity of the indole ring. This electronic shift is not a drawback but a strategic advantage, preventing unwanted polymerization or side reactions under certain electrophilic conditions and paving the way for alternative reaction pathways.

-

Facilitation of Directed Metalation: Perhaps the most powerful feature of the N-Boc group in indole chemistry is its ability to serve as a potent directed metalation group (DMG).[4] This capacity, discussed in detail in Section 3, allows for the regioselective deprotonation and subsequent functionalization of otherwise inaccessible positions on the indole nucleus.[5]

Installation of the Boc Group: A Foundational Protocol

The protection of the indole nitrogen is typically a straightforward and high-yielding reaction. The most common method involves the use of di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution. The indole nitrogen attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule. This generates a tetrahedral intermediate which then collapses, releasing the stable tert-butyl carbonate leaving group. The leaving group subsequently decomposes into carbon dioxide and tert-butoxide, which is protonated by the now-positive indole nitrogen (or by a base in the reaction mixture) to yield the N-Boc protected indole and tert-butanol.[6]

Caption: Mechanism of N-Boc protection of indole.

Experimental Protocol: General Procedure for N-Boc Protection of Indole

Materials:

-

Indole (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Acetonitrile (ACN) or Tetrahydrofuran (THF)

Procedure:

-

To a solution of indole in acetonitrile, add (Boc)₂O and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-Boc indole, typically as a white solid or colorless oil.

Self-Validation: The success of the protection can be confirmed by ¹H NMR spectroscopy. A characteristic upfield shift of the indole protons is observed, and the N-H proton signal (typically >8.0 ppm) will disappear, replaced by a singlet integrating to 9 protons for the tert-butyl group around 1.6 ppm.

The Boc Group as a Master Controller of Reactivity

The true synthetic utility of the Boc group is revealed in its ability to steer the reactivity of the indole ring, most notably through Directed ortho Metalation (DoM).

Directed ortho Metalation (DoM)

In an unprotected indole, treatment with a strong organolithium base (like n-BuLi) results in preferential deprotonation of the acidic N-H proton. In stark contrast, the N-Boc indole, lacking an acidic N-H, undergoes deprotonation on the carbon framework. The carbamate functionality of the Boc group acts as an excellent Lewis basic site, coordinating to the lithium cation of the organolithium base.[4] This coordination pre-associates the base in close proximity to the C2 and C7 positions, directing deprotonation to one of these sites.

The regiochemical outcome of this lithiation is highly dependent on the reaction conditions, a feature that provides exquisite experimental control.

-

C2-Lithiation: Generally favored when using alkyllithiums like s-BuLi or t-BuLi in ethereal solvents like THF or Et₂O, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), at low temperatures (-78 °C).[7][8] The C2 proton is kinetically the most acidic ring proton.

-

C7-Lithiation: Can be achieved by using a bulkier base system or by first silylating the C2 position. A more direct approach involves using n-BuLi at slightly higher temperatures (-40 °C to 0 °C), which allows for thermodynamic control to favor deprotonation at the C7 position.[5]

Once the aryllithium species is formed, it can be quenched with a vast array of electrophiles (e.g., I₂, TMSCl, aldehydes, ketones, CO₂) to install a functional group with pinpoint accuracy.

Caption: Regioselective functionalization of N-Boc indole via DoM.

Data Summary: Lithiation Conditions

| Position | Base System | Solvent/Additive | Temperature (°C) | Rationale | Reference |

| C2 | s-BuLi or t-BuLi | THF / TMEDA | -78 | Kinetic deprotonation of most acidic C-H | [7] |

| C7 | n-BuLi | THF | -40 to 0 | Thermodynamic control, less steric hindrance | [5] |

Cleavage of the N-Boc Bond: Releasing the Final Product

The facile removal of the Boc group under acidic conditions is one of its most valued attributes. The mechanism is robust and predictable, though the choice of acid and conditions can be tailored to the substrate's sensitivity.

Mechanism of Acid-Catalyzed Deprotection

The deprotection is initiated by protonation of the carbamate carbonyl oxygen by a strong acid. This activates the group towards cleavage. The C-O bond of the tert-butyl group breaks to form a highly stable tertiary carbocation (t-butyl cation) and an unstable carbamic acid intermediate.[6] This carbamic acid rapidly undergoes decarboxylation to release carbon dioxide and the free indole nitrogen.[6][9]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Experimental Protocols for N-Boc Deprotection

The choice of deprotection protocol is dictated by the stability of other functional groups in the molecule.

Protocol A: Standard Conditions (Trifluoroacetic Acid) This method is fast and efficient but harsh, suitable for robust molecules.

Materials:

-

N-Boc Indole (1.0 eq)

-

Trifluoroacetic Acid (TFA) (10-50% v/v)

-

Dichloromethane (DCM)

-

Optional: Anisole or Thioanisole (scavenger, 1-2 eq)

Procedure:

-

Dissolve the N-Boc indole in DCM. If the substrate contains other electron-rich aromatic rings, add a scavenger like anisole to trap the liberated t-butyl cation and prevent unwanted Friedel-Crafts alkylation.[9]

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM or EtOAc), dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected indole.

Protocol B: Milder, Non-Acidic Conditions (Sodium Methoxide) This method is useful for substrates containing acid-sensitive functional groups.[10][11]

Materials:

-

N-Boc Indole (1.0 eq)

-

Sodium Methoxide (NaOMe) (catalytic to stoichiometric amount)

-

Methanol (MeOH)

Procedure:

-

Dissolve the N-Boc indole in dry methanol.

-

Add a catalytic amount of sodium methoxide (e.g., 0.1 eq). For less reactive substrates, a stoichiometric amount may be required.

-

Stir the reaction at room temperature. The reaction can be slow, sometimes requiring several hours to overnight for completion. Monitor by TLC.

-

Once the reaction is complete, neutralize with a mild acid (e.g., dilute aq. NH₄Cl).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., EtOAc).

-

Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to obtain the product.

Data Summary: Comparison of Deprotection Methods

| Reagent(s) | Solvent(s) | Temperature | Speed | Causality & Field Insights | References |

| TFA / HCl | DCM, Dioxane | 0 °C to RT | Fast | Standard/Harsh: Strong acid drives efficient cleavage via a stable carbocation. Risk of side reactions with sensitive substrates. | [1][2][9] |

| NaOMe / KOH | Methanol, Water | RT | Slow | Mild/Basic: Useful for acid-sensitive groups. The mechanism involves nucleophilic attack at the carbonyl. | [10][11] |

| Heat (Thermolysis) | Toluene, Xylene | >100 °C | Slow | Neutral: Clean but requires high temperatures, limiting its use to thermally stable compounds. | [10] |

| Montmorillonite K-10 Clay | Dichloroethane | Reflux | Medium | Mild/Heterogeneous: Solid acid catalyst simplifies workup (filtration). Good for selective cleavage of aromatic N-Boc. | [12] |

| Water | Water | Reflux | Slow | Green/Neutral: Environmentally benign but requires high temperatures and may have solubility issues. | [12] |

Conclusion: The Boc Group as an Indispensable Synthetic Tool

In modern organic synthesis, the tert-butoxycarbonyl group has evolved far beyond its initial application as a simple amine masking agent. In the realm of indole chemistry, it is a sophisticated and indispensable tool. It not only provides robust protection but also fundamentally alters the electronic landscape of the indole nucleus, deactivating it towards unwanted electrophilic reactions while simultaneously enabling powerful, regioselective C-H functionalization via directed metalation. The vast and tunable array of conditions for its removal ensures its compatibility with a diverse range of synthetic targets, from complex natural products to novel pharmaceutical agents.[13] For the researcher, scientist, and drug development professional, a deep, mechanistic understanding of the role of the Boc group is not merely academic—it is a prerequisite for the strategic and efficient construction of complex indole-containing molecules.

References

-

Carrick, J. D., et al. (2022). Deprotection of N‐tert‐Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition–Elimination with 3‐Methoxypropylamine. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Agasti, S., et al. (2022). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]

-

Yadav, J. S., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

-

Reddit User Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific. [Link]

-

Stanetty, P., et al. (1996). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry. [Link]

-

Snieckus, V., et al. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters. [Link]

-

Yadav, J. S., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. [Link]

-

Carvalho, A. F. F., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry. [Link]

-

Feng, X., et al. (2018). Copper(II)-Catalyzed Enantioselective Aza-Friedel–Crafts Reaction of Indoles with Isatin-Derived N-Boc-Ketimines. The Journal of Organic Chemistry. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry. [Link]

-

Clayden, J., et al. (2010). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters. [Link]

-

Snieckus, V. (2010). Metalation of Indole. ResearchGate. [Link]

-

Murray, P. R. D., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

El-Hiti, G. A., & Smith, K. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]

-

Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. [Link]

-

O'Brien, P. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

-

McGrath, M. J., et al. (2007). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis. University of York Research Repository. [Link]

-

Kadri, T., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry International. [Link]

Sources

- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. uwindsor.ca [uwindsor.ca]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. mcours.net [mcours.net]

- 13. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name of 1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of the indole ring allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. This guide provides a comprehensive technical overview of a specific, highly functionalized indole derivative: This compound . While direct literature on this exact molecule is sparse, its synthesis and properties can be confidently extrapolated from well-established chemical principles and the known reactivity of its precursors. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel indole-based compounds.

Molecular Overview and Design Rationale

1.1. IUPAC Name and Structure

-

IUPAC Name: this compound

-

Synonyms: Methyl 1-(tert-butoxycarbonyl)-3-formyl-1H-indole-6-carboxylate, 1-Boc-3-formyl-indole-6-carboxylic acid methyl ester

-

Core Structure: The molecule is built upon a 1H-indole ring, a bicyclic aromatic heterocycle.

1.2. Key Structural Features and Their Significance

The strategic placement of three distinct functional groups on the indole core imparts specific chemical properties and potential for further synthetic elaboration:

-

N-1 Tert-butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for the indole nitrogen. Its presence prevents unwanted side reactions at the N-1 position and increases the solubility of the indole in organic solvents, often simplifying purification.

-

C-3 Formyl Group (-CHO): The aldehyde functionality at the C-3 position is a versatile chemical handle. It can participate in a wide array of reactions, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This makes it a key site for introducing molecular diversity.

-

C-6 Methyl Carboxylate (-COOCH₃): The methyl ester at the C-6 position offers another point for modification, for instance, through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation. This allows for the attachment of various substituents to modulate the molecule's pharmacokinetic and pharmacodynamic properties.

1.3. Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₅ | Calculated |

| Molecular Weight | 303.31 g/mol | Calculated |

| Appearance | Expected to be a solid | Extrapolated from similar compounds[1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from the presence of the Boc group |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be logically achieved through the N-protection of a commercially available precursor, Methyl 3-formyl-1H-indole-6-carboxylate .

2.1. Reaction Scheme

Caption: Synthetic route to the target compound via Boc protection.

2.2. Step-by-Step Experimental Protocol

This protocol is based on standard procedures for the N-Boc protection of indoles.

-

Reaction Setup:

-

To a solution of Methyl 3-formyl-1H-indole-6-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Stir the mixture at room temperature until all solids dissolve.

-

-

Addition of Boc Anhydride:

-

To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise over 5 minutes.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

-

Work-up:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer successively with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure This compound .

-

Characterization and Analytical Methods

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic and analytical techniques.

3.1. Spectroscopic Analysis (Expected Data)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.1 ppm (s, 1H, -CHO)

-

δ ~8.5 ppm (s, 1H, indole H-2)

-

δ ~8.3 ppm (s, 1H, indole H-7)

-

δ ~7.9 ppm (d, 1H, indole H-5)

-

δ ~7.7 ppm (d, 1H, indole H-4)

-

δ ~3.9 ppm (s, 3H, -OCH₃)

-

δ ~1.7 ppm (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~185 ppm (-CHO)

-

δ ~167 ppm (-COOCH₃)

-

δ ~149 ppm (N-COO-)

-

δ ~85 ppm (-C(CH₃)₃)

-

δ ~52 ppm (-OCH₃)

-

δ ~30 ppm (-C(CH₃)₃)

-

(Aromatic carbons in the range of δ 115-140 ppm)

-

-

Mass Spectrometry (ESI+):

-

m/z = 304.12 [M+H]⁺, 326.10 [M+Na]⁺

-

3.2. Chromatographic Analysis

-

TLC: Monitor reaction progress and assess purity using silica gel plates with an appropriate eluent system (e.g., 30% Ethyl Acetate/Hexanes). Visualize spots under UV light (254 nm) and/or with a potassium permanganate stain.

-

HPLC: Determine the final purity of the compound using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

Potential Applications in Drug Discovery and Chemical Biology

The highly functionalized nature of This compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

4.1. Elaboration of the C-3 Formyl Group

Caption: Potential synthetic transformations at the C-3 position.

-

Reductive Amination: The formyl group can be readily converted to a primary or secondary amine, allowing for the introduction of various amine-containing side chains.

-

Wittig Olefination: Reaction with phosphorus ylides can generate vinyl-substituted indoles, which are valuable intermediates for further functionalization.

-

Condensation Reactions: The aldehyde can react with various nucleophiles to form Schiff bases, oximes, and hydrazones, or to construct more complex heterocyclic systems fused to the indole core.

4.2. Modification of the C-6 Ester

The methyl ester at the C-6 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides, significantly expanding the accessible chemical space.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related indole aldehydes, the following hazards should be considered[2]:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

5.1. Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel indole derivatives. Its trifunctional nature provides multiple handles for chemical modification, making it an ideal scaffold for the generation of compound libraries in drug discovery and chemical biology research. The synthetic route outlined in this guide is robust and relies on well-established chemical transformations, allowing for its accessible preparation in a laboratory setting.

References

-

Chem-Impex. (n.d.). Methyl 3-Formylindole-6-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]

Sources

Methodological & Application

Wittig reaction protocol using 1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate

An Application Guide to the Wittig Reaction: Synthesis of 1-Tert-butyl 6-methyl 3-vinyl-1H-indole-1,6-dicarboxylate

Abstract

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2] This application note provides a detailed protocol for the olefination of 1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate, a complex heterocyclic aldehyde, to its corresponding vinyl derivative. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide from ylide generation to product purification, and provide insights into troubleshooting and safety considerations. This guide is designed for researchers in medicinal chemistry and drug development, offering a robust framework for the synthesis of vinyl-substituted indoles, which are valuable intermediates in the creation of complex molecular architectures.

Mechanistic Overview and Strategic Considerations

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and a phosphine oxide.[3][4] The immense thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2]

The overall process can be summarized in two main stages:

-

Ylide Formation : A phosphonium salt, typically formed from the SN2 reaction of triphenylphosphine with an alkyl halide, is deprotonated by a strong base to form the nucleophilic ylide.[3]

-

Olefination : The ylide attacks the carbonyl carbon of the aldehyde. This leads to a zwitterionic intermediate called a betaine, which subsequently cyclizes to a four-membered oxaphosphetane ring. This ring collapses in a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide.[3]

Stereoselectivity: The nature of the ylide is critical for determining the stereochemical outcome of the reaction.

-

Unstabilized Ylides (where the R group on the ylide is an alkyl group) are highly reactive and typically lead to (Z)-alkenes.[1][2]

-

Stabilized Ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive and generally favor the formation of (E)-alkenes.[1][2]

For the synthesis of a terminal vinyl group (C=CH₂) as described in this protocol, a simple, unstabilized ylide like methylenetriphenylphosphorane (Ph₃P=CH₂) is required. The stereochemistry is not a factor in this specific case.

Experimental Workflow Diagram

The following diagram outlines the key stages of the Wittig reaction protocol.

Caption: High-level workflow for the Wittig olefination of the indole aldehyde.

Detailed Experimental Protocol

This protocol details the synthesis of 1-Tert-butyl 6-methyl 3-vinyl-1H-indole-1,6-dicarboxylate from its corresponding 3-formyl derivative using methylenetriphenylphosphorane.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Mmol | Equivalents |

| Methyltriphenylphosphonium Bromide (Ph₃PCH₃Br) | 357.22 | 464 mg | 1.3 | 1.3 |

| Anhydrous Tetrahydrofuran (THF) | - | 15 mL | - | - |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 0.48 mL | 1.2 | 1.2 |

| This compound | 317.33 | 317 mg | 1.0 | 1.0 |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | ~10 mL | - | - |

| Ethyl Acetate (EtOAc) | - | ~50 mL | - | - |

| Brine (Saturated Aqueous NaCl) | - | ~20 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

Equipment:

-

Two-neck round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Rubber septa

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

Part A: Ylide Generation

-

Preparation: Flame-dry a 50 mL two-neck round-bottom flask under vacuum and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon). Equip the flask with a magnetic stir bar and rubber septa.

-

Add Phosphonium Salt: To the flask, add methyltriphenylphosphonium bromide (464 mg, 1.3 mmol).

-

Add Solvent: Add anhydrous THF (10 mL) via syringe. Stir the resulting suspension.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Deprotonation: Slowly add n-butyllithium (0.48 mL of a 2.5 M solution in hexanes, 1.2 mmol) dropwise via syringe over 5 minutes.

-

Causality Note: The strong base n-BuLi is required to deprotonate the acidic proton of the phosphonium salt.[3] The addition is performed slowly at 0 °C to control the exothermic reaction and prevent degradation of the base or ylide.

-

-

Ylide Formation: Upon addition of n-BuLi, the white suspension will turn into a characteristic deep orange or reddish-orange solution, indicating the formation of the phosphorus ylide. Stir the solution at 0 °C for 30 minutes.

Part B: Wittig Reaction 7. Substrate Addition: Dissolve the this compound (317 mg, 1.0 mmol) in anhydrous THF (5 mL) in a separate dry vial. Add this solution dropwise to the ylide solution at 0 °C. 8. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours). The disappearance of the orange color is also a good indicator of reaction progression.

Part C: Work-up and Purification 9. Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~10 mL).

- Causality Note: Quenching destroys any remaining reactive ylide or base. An aqueous solution is used to dissolve the inorganic salts formed.

- Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (~25 mL) and water (~10 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

- Washing: Combine the organic layers and wash with brine (~20 mL). This step helps to remove residual water from the organic phase.

- Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

- Purification: Purify the crude residue by flash column chromatography on silica gel.

- Expert Insight: Triphenylphosphine oxide can be challenging to separate. A non-polar eluent system (e.g., Hexanes/Ethyl Acetate gradient, starting from 95:5) is typically effective. The alkene product is significantly less polar than the triphenylphosphine oxide byproduct. Recrystallization from a solvent like 1-propanol can also be an effective purification method, as the phosphine oxide is more soluble.[5]

Safety and Hazard Considerations

-

n-Butyllithium (n-BuLi): Pyrophoric and corrosive. It will ignite spontaneously on contact with air or moisture. Handle only under an inert atmosphere using proper syringe techniques.

-

Anhydrous THF: Highly flammable. Can form explosive peroxides upon prolonged storage and exposure to air. Use from a freshly opened bottle or a solvent purification system.

-

Indole Substrate: The specific hazards of this compound are not widely documented, but related indole aldehydes are known to be skin and eye irritants.[6] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Phosphonium Salts: Can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust.

-

General Precautions: Perform the entire reaction in a well-ventilated fume hood.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No reaction (aldehyde remains) | Incomplete ylide formation due to wet glassware/solvents or degraded n-BuLi. | Ensure all glassware is rigorously dried and solvents are anhydrous. Titrate the n-BuLi solution before use to confirm its concentration. |

| Low Yield | Inefficient purification; product loss during work-up. | Optimize chromatography conditions. Minimize water during work-up to avoid hydrolysis of the Boc-protecting group. Consider alternative purification like recrystallization. |

| Formation of 2-methylindole | In some cases, with indole-based phosphonium salts, base-promoted decomposition can occur. | This is less likely when the aldehyde is the indole component, but if side products are observed, consider a milder base (e.g., KHMDS) or different solvent.[7] |

References

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

- Gribble, G. (2016). Wittig–Madelung Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]

-

Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Minnesota State University Moorhead. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Reddit r/chemistry. (2020). NaH/DMSO Wittig reactions. A cause for concern?. [Link]

- Ben-Abdelmlek, N., et al. (2007). A FACILE SYNTHESIS OF NOVEL 3-VINYL-1H-INDOLE-2-CARBOXYLIC ACID –2’-VINYL-PHENYL ESTER 7. Oriental Journal of Chemistry.

-

PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]

-

Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. [Link]

- Leznoff, C. C., & Hayward, R. J. (1974). The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. Canadian Journal of Chemistry, 52(10), 1792-1801.

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Application Note & Protocol: Stereoselective Synthesis of an Indole-3-Acrylate Derivative via Horner-Wadsworth-Emmons Reaction

Topic: Horner-Wadsworth-Emmons Reaction with 1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of the Horner-Wadsworth-Emmons Reaction in Indole Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the indole ring is therefore a critical endeavor in drug discovery. Specifically, the introduction of an acrylate moiety at the C3 position to form indole-3-acrylic acids and their esters yields compounds with significant therapeutic potential.[3]

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters.[4] It represents a significant modification of the Wittig reaction, employing phosphonate-stabilized carbanions which offer distinct advantages. These carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a broader range of aldehydes, including sterically hindered or electronically deactivated ones.[4] A key operational advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification compared to the often cumbersome removal of triphenylphosphine oxide in the Wittig reaction.[5][6]

This application note provides a detailed protocol for the Horner-Wadsworth-Emmons reaction between This compound and triethyl phosphonoacetate. This reaction serves as a reliable method to synthesize the corresponding (E)-α,β-unsaturated ester, a valuable intermediate for further chemical elaboration in drug development programs. We will delve into the mechanistic underpinnings of the reaction's stereoselectivity and provide a step-by-step guide for its successful execution and purification.

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds through a well-established mechanism. The first step involves the deprotonation of the α-carbon of the phosphonate ester by a suitable base, such as sodium hydride (NaH), to form a resonance-stabilized phosphonate carbanion.[4] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde (this compound). This addition is the rate-limiting step and forms a transient betaine-like intermediate which rapidly cyclizes to an oxaphosphetane.[4][7]

The stereochemical outcome of the HWE reaction is a key feature. When using stabilized phosphonate ylides, such as triethyl phosphonoacetate where the carbanion is stabilized by an adjacent ester group, the reaction predominantly yields the (E)-alkene.[8] This high (E)-selectivity is attributed to thermodynamic control. The intermediate steps of the reaction are often reversible, allowing for equilibration to the more stable anti-betaine intermediate, which leads to the thermodynamically favored (E)-alkene upon elimination of the phosphate byproduct.[6][9] Aromatic aldehydes, like the indole-3-carboxaldehyde derivative used here, are known to produce almost exclusively (E)-alkenes under these conditions.[4]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol

This protocol details the synthesis of 1-Tert-butyl 6-methyl 3-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-indole-1,6-dicarboxylate .

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | C₁₇H₁₉NO₅ | 317.34 | 1.0 | 1.0 |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | 1.2 | 1.2 |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.2 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | ~15 mL | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | - | ~20 mL | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | - | ~60 mL | - |

| Brine (saturated aqueous NaCl) | NaCl | - | ~20 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | - | As needed | - |

Safety Precautions:

-

Sodium hydride is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

-

Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

-

The starting indole aldehyde may cause skin and eye irritation.[10]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure

-

Preparation of the Ylide: a. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 mmol, 48 mg of 60% dispersion). b. Add anhydrous THF (~5 mL) via syringe. Cool the suspension to 0 °C using an ice-water bath. c. Slowly add triethyl phosphonoacetate (1.2 mmol, 0.24 mL) dropwise to the stirred suspension. d. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes. Evolution of hydrogen gas should be observed, and the mixture will become a clear or slightly hazy solution upon complete formation of the ylide.

-

Reaction with the Aldehyde: a. In a separate flame-dried flask, dissolve this compound (1.0 mmol, 317 mg) in anhydrous THF (~5 mL). b. Cool the previously prepared ylide solution back to 0 °C. c. Add the solution of the indole aldehyde dropwise to the ylide solution over 10-15 minutes. d. Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

Work-up and Extraction: a. Upon reaction completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (~20 mL) at 0 °C.[11] b. Transfer the mixture to a separatory funnel and add ethyl acetate (~20 mL). c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL). d. Combine all organic layers and wash with brine (~20 mL).[11] e. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-